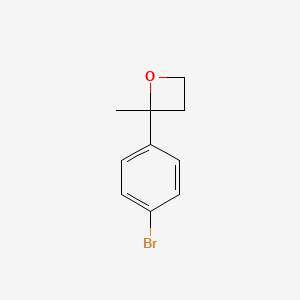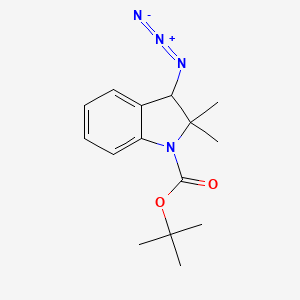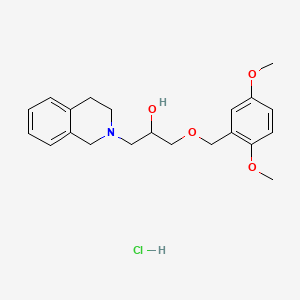
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a synthetic compound characterized by its unique chemical structure It consists of a 3,4-dihydroisoquinoline moiety linked to a 2,5-dimethoxybenzyl group through a propan-2-ol linker, forming a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride typically involves multi-step organic reactions:
Step 1: Synthesis of 3,4-dihydroisoquinoline derivatives.
Step 2: Preparation of 2,5-dimethoxybenzyl intermediates.
Step 3: Coupling of the two moieties under specific conditions to form the desired compound.
Step 4: Conversion to the hydrochloride salt for improved stability and solubility.
Industrial Production Methods: Industrial production often leverages large-scale reactions with optimized conditions to ensure high yields and purity:
Raw Material Selection: Pure precursors are crucial for minimizing impurities.
Reaction Control: Parameters such as temperature, pressure, and pH are meticulously controlled.
Purification: Techniques such as crystallization, filtration, and chromatography are employed.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Potential to form carbonyl compounds.
Reduction: Possible transformation to amine derivatives.
Substitution: Halogenation or alkylation of the benzyl group.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing reagents like halogenating agents or alkyl halides.
Major Products
The major products depend on the specific reaction type and conditions, often resulting in modified derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is used in various research domains:
Chemistry: Investigating reaction mechanisms and developing new synthetic pathways.
Biology: Studying interactions with biological targets, particularly in enzyme inhibition studies.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Utility in material sciences for developing novel polymers and catalysts.
Mecanismo De Acción
Molecular Targets and Pathways
The compound may exert its effects through:
Receptor Binding: Interaction with specific receptors or enzymes.
Pathway Modulation: Influencing signaling pathways to alter cellular functions. The exact mechanism involves binding to target sites, resulting in biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(benzyl)propan-2-ol
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxybenzyl)propan-2-ol
Unique Attributes
Compared to similar compounds, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride offers unique features due to the presence of the 2,5-dimethoxybenzyl group, which influences its chemical reactivity and potential biological activity.
Got any other compound curiosities to dive into?
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-24-20-7-8-21(25-2)18(11-20)14-26-15-19(23)13-22-10-9-16-5-3-4-6-17(16)12-22;/h3-8,11,19,23H,9-10,12-15H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFYVTXIDJXUQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2CCC3=CC=CC=C3C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2396987.png)

![N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2396990.png)
![4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid](/img/structure/B2396992.png)
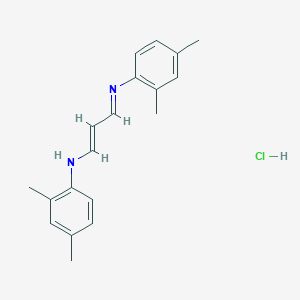
![N-[4-(dimethylamino)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2396995.png)
![3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide](/img/structure/B2396997.png)
![1-(4-chlorophenyl)-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2396998.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2396999.png)
![2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2397000.png)
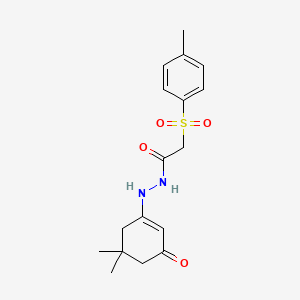
![1-(4-fluorophenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2397002.png)
